molecular formula C8H17BO3 B1611215 2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 52386-21-7

2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B1611215
CAS No.: 52386-21-7
M. Wt: 172.03 g/mol
InChI Key: JOHWACCNDCSHCO-UHFFFAOYSA-N
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Description

2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic ester with the molecular formula C8H17BO3. It is a colorless liquid that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of this compound with boronic acid. The reaction typically involves the use of an alcohol as a solvent and a catalyst to facilitate the formation of the boronic ester. The reaction conditions often require moderate temperatures and controlled environments to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: It can be reduced to form simpler boron compounds.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Simpler boron compounds.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is widely used in scientific research due to its versatility:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: This compound is used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: It is used in the production of polymers and other advanced materials due to its ability to form stable boron-oxygen bonds.

Mechanism of Action

The mechanism of action of 2-ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable boron-oxygen bonds. This stability allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved include the interaction with palladium catalysts in Suzuki-Miyaura reactions, where it acts as a boron donor.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane

Uniqueness

2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its ethoxy group, which provides different reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where the ethoxy group can be selectively manipulated.

Properties

IUPAC Name

2-ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BO3/c1-5-10-9-11-7(2)6-8(3,4)12-9/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHWACCNDCSHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501054
Record name 2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52386-21-7
Record name 2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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